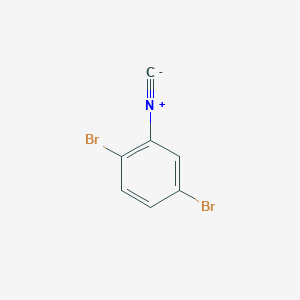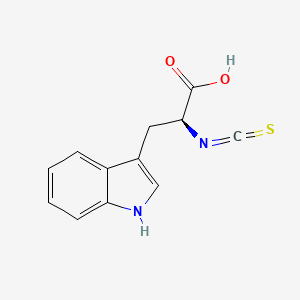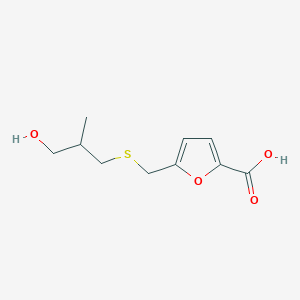
5-(((3-Hydroxy-2-methylpropyl)thio)methyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(((3-Hydroxy-2-methylpropyl)thio)methyl)furan-2-carboxylic acid is a complex organic compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom This particular compound features a furan ring substituted with a carboxylic acid group and a thioether linkage to a hydroxy-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((3-Hydroxy-2-methylpropyl)thio)methyl)furan-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the carboxylic acid group and the thioether linkage. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(((3-Hydroxy-2-methylpropyl)thio)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
5-(((3-Hydroxy-2-methylpropyl)thio)methyl)furan-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: Its chemical properties make it useful in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism by which 5-(((3-Hydroxy-2-methylpropyl)thio)methyl)furan-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. The thioether and hydroxy groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects. Detailed studies on its binding affinity, specificity, and overall impact on cellular processes are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Furancarboxylic acids: Compounds with a carboxyl group directly linked to the furan ring.
Furylalkanoic acids: Compounds with a carboxyl group linked to a substituent group such as a methyl or vinyl group.
Furylalkenoic acids: Similar to furylalkanoic acids but with an alkenyl substituent.
Uniqueness
What sets 5-(((3-Hydroxy-2-methylpropyl)thio)methyl)furan-2-carboxylic acid apart is the presence of both a thioether linkage and a hydroxy-methylpropyl group. This unique combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H14O4S |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
5-[(3-hydroxy-2-methylpropyl)sulfanylmethyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C10H14O4S/c1-7(4-11)5-15-6-8-2-3-9(14-8)10(12)13/h2-3,7,11H,4-6H2,1H3,(H,12,13) |
InChI Key |
CDTMZVBBKPFDPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)CSCC1=CC=C(O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Oxan-4-yl)pyrrolidin-2-yl]methanamine](/img/structure/B13615868.png)
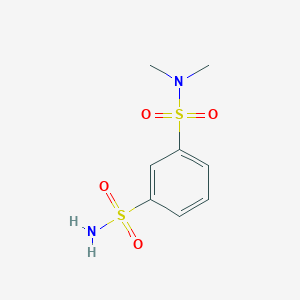

![2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropanamide](/img/structure/B13615877.png)
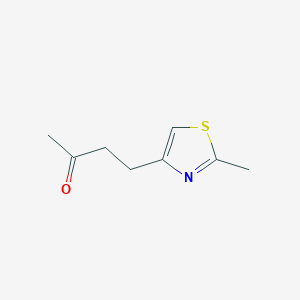
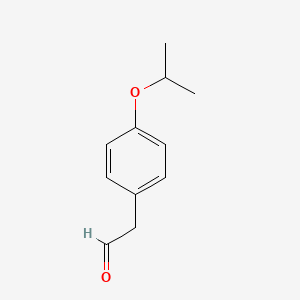
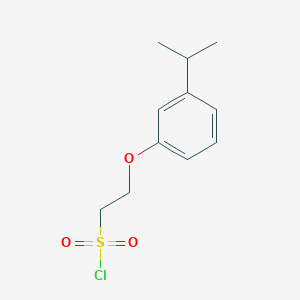
![Rac-(1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylicacid,trans](/img/structure/B13615889.png)
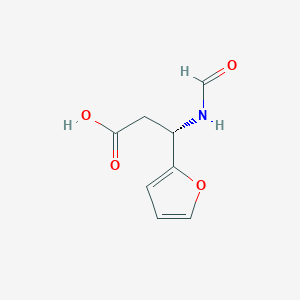
![1-[2-Chloro-6-(trifluoromethyl)phenyl]piperazine](/img/structure/B13615909.png)
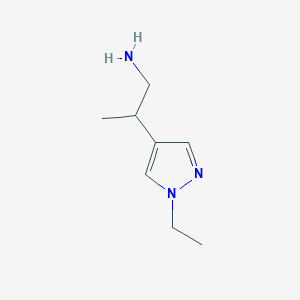
![(3R)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13615928.png)
